molecular formula C19H14ClN3O2S B3398145 N-(2-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021231-24-2

N-(2-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3398145
CAS No.: 1021231-24-2
M. Wt: 383.9 g/mol
InChI Key: JVCYEUPHYYDEQW-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a 2-chlorobenzyl group via an acetamide bridge. This scaffold is structurally related to bioactive derivatives reported in the literature, particularly those with anti-inflammatory and enzyme-inhibitory properties. Benzothienopyrimidine derivatives are known for their ability to modulate inflammatory mediators like COX-2, iNOS, and ICAM-1, as demonstrated in studies on human keratinocytes and macrophages .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c20-14-7-3-1-5-12(14)9-21-16(24)10-23-11-22-17-13-6-2-4-8-15(13)26-18(17)19(23)25/h1-8,11H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCYEUPHYYDEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that belongs to the class of benzothienopyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The unique structure of this compound, characterized by a chlorobenzyl group and a benzothienopyrimidine core, suggests diverse pharmacological applications.

Molecular Characteristics

  • Molecular Formula : C19H14ClN3O2S
  • Molecular Weight : 383.9 g/mol
  • CAS Number : 1021231-24-2

Structure

The compound features a complex arrangement that includes a benzothieno-pyrimidine moiety, which is known for its biological relevance. The presence of the chlorine atom in the benzyl group may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-chlorobenzyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antibacterial properties. For instance, studies have shown that related benzothiazole derivatives demonstrate efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Benzothiazole DerivativeStaphylococcus aureusHigh
Benzothiazole DerivativeEscherichia coliModerate
Benzothiazole DerivativePseudomonas aeruginosaModerate

Anticancer Activity

The anticancer potential of benzothienopyrimidine derivatives has been explored with promising results. These compounds have shown antiproliferative effects in various cancer cell lines, suggesting their utility in cancer therapy. For example, studies indicate that certain derivatives can inhibit cell proliferation in lung and breast cancer models .

Case Study: Anticancer Effects

In a study evaluating the effects of various benzothienopyrimidine derivatives, it was found that compounds with specific substitutions on the benzothienopyrimidine core exhibited significant cytotoxicity against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anticonvulsant Activity

Compounds derived from similar structures have been investigated for their anticonvulsant properties. In particular, the incorporation of specific functional groups has been shown to enhance activity in models such as the maximal electroshock (MES) test .

Table 2: Anticonvulsant Activity Comparison

CompoundTest ModelEfficacy
Compound AMESEffective
Compound BMESModerate
N-(2-chlorobenzyl)...MESUnder Investigation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds within the benzothienopyrimidine class, including N-(2-chlorobenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, exhibit significant anticancer properties. These compounds can inhibit specific pathways involved in tumor growth and proliferation. For instance, studies have shown that similar benzothienopyrimidines can target the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and metabolism .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with chlorophenyl groups have been associated with enhanced interaction with bacterial cell membranes or inhibition of critical metabolic pathways in pathogens. Preliminary studies indicate that derivatives of this compound may exhibit broad-spectrum antibacterial and antifungal activities .

Enzyme Inhibition
N-(2-chlorobenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been investigated for its ability to inhibit various enzymes. For example, it may act as an inhibitor of certain kinases or proteases involved in disease progression. Understanding the mechanism of action through enzyme kinetics studies is essential for developing it as a therapeutic agent .

Biological Research

Target Identification
In biological research, this compound can be utilized to study interactions with specific proteins or nucleic acids. By labeling the compound or using it as a probe, researchers can identify molecular targets and elucidate pathways involved in diseases such as cancer or infectious diseases .

Cell Line Studies
Cell culture experiments using this compound can provide insights into its effects on cell viability, apoptosis, and differentiation. Researchers have used similar compounds to assess cytotoxicity against various cancer cell lines, which can inform further drug development efforts .

Materials Science

Polymer Development
The unique chemical structure of N-(2-chlorobenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide allows for its use as a building block in polymer chemistry. It can be incorporated into polymer systems to enhance properties such as thermal stability or mechanical strength. This application is particularly relevant in developing advanced materials for electronics or coatings .

Catalysis
There is potential for this compound to serve as a catalyst in organic reactions due to its functional groups that may facilitate various chemical transformations. The exploration of its catalytic properties could lead to more efficient synthetic methodologies in organic chemistry .

Chemical Reactions Analysis

Oxidation Reactions

The 4-oxo group and thiophene sulfur are key oxidation sites:

  • Sulfur oxidation :
    Reacts with H₂O₂ in acetic acid or mCPBA to form sulfoxide/sulfone derivatives.

    Thiophene SH2O2/AcOHSulfoxideexcess H2O2Sulfone\text{Thiophene S}\xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}}\text{Sulfoxide}\xrightarrow{\text{excess H}_2\text{O}_2}\text{Sulfone}

    Sulfone formation increases electrophilicity of the pyrimidinone ring.

  • Ketone stability :
    The 4-oxo group resists further oxidation due to conjugation with the aromatic system.

Reduction Reactions

Selective reductions occur under controlled conditions:

Reaction SiteReagents/ConditionsProduct
4-Oxo groupNaBH₄ (ethanol, 0°C)Secondary alcohol
Acetamide carbonylLiAlH₄ (THF, reflux)Amine derivative
2-Chlorobenzyl groupH₂/Pd-C (methanol, rt)Dechlorinated benzyl derivative

Reduction of the acetamide to an amine enhances hydrogen-bonding potential for biological interactions.

Nucleophilic Substitution

The 2-chlorobenzyl group participates in SNAr reactions:

  • Amine substitution :

    Ar Cl+RNH2CuI DMF 100 CAr NHR+HCl\text{Ar Cl}+\text{RNH}_2\xrightarrow{\text{CuI DMF 100 C}}\text{Ar NHR}+\text{HCl}

    Yields N-aryl/alkyl benzyl derivatives with improved solubility.

  • Hydrolysis :
    Under basic conditions (NaOH/H₂O, reflux), the acetamide hydrolyzes to form a carboxylic acid :

    CONH2NaOHCOOH\text{CONH}_2\xrightarrow{\text{NaOH}}\text{COOH}

Electrophilic Aromatic Substitution (EAS)

The benzothienopyrimidinone core undergoes EAS at C-2 and C-5 positions:

ReactionReagents/ConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C2-Nitro derivative
SulfonationH₂SO₄/SO₃, 50°C5-Sulfo derivative

Electron-withdrawing groups (e.g., sulfone) direct substitution to C-5.

Cycloaddition Reactions

The thiophene ring participates in Diels-Alder reactions :

  • With maleic anhydride:

    Thiophene+Maleic anhydrideΔBicyclic adduct\text{Thiophene}+\text{Maleic anhydride}\xrightarrow{\Delta}\text{Bicyclic adduct}

    Adducts are precursors for polycyclic systems.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the core structure:

Reaction TypeReagents/ConditionsOutcome
Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives at C-6
Buchwald-HartwigR₂NH, Pd₂(dba)₃, Xantphos, tolueneAminated pyrimidinone derivatives

Biological Activity and Stability

  • pH stability : Stable in neutral/basic conditions but degrades in strong acids (HCl, < pH 2) via pyrimidinone ring opening.

  • Antimicrobial activity : Analogous benzothienopyrimidines exhibit MIC values of 2–8 µg/mL against P. aeruginosa and B. subtilis via TrmD inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on molecular features, substituent effects, and biological activities.

Table 1: Structural and Functional Comparison of Benzothieno[3,2-d]pyrimidine and Related Derivatives

Compound Name & Source Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Biological Activity/Properties
Target Compound Benzothieno[3,2-d]pyrimidine 2-Chlorobenzyl Not specified Inferred anti-inflammatory potential
C688-1113 () Benzothieno[3,2-d]pyrimidine 3-Benzyl, 2,4-dioxo 489.98 Not reported
N-(3-Nitrophenyl)-... () Benzofuro[3,2-d]pyrimidine 3-Nitrophenyl 364.32 Not reported; nitro group may enhance electrophilicity
6-Fluoro-N-(7-fluoro-4-oxo...) () Benzothieno[3,2-d]pyrimidine 6-Fluoro, 7-fluoro Not specified Fluorination may improve metabolic stability
Compound 1 () Benzothieno[3,2-d]pyrimidine Methanesulfonamide, thioether ~450 (estimated) COX-2 and iNOS inhibition; anti-inflammatory
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide () Quinazolinone Ethylamino, phenyl ~300 (estimated) Anti-inflammatory (comparable to Diclofenac)

Key Structural and Functional Insights:

Core Heterocycle Variations: The benzothieno[3,2-d]pyrimidine core (target compound, C688-1113, ) is associated with anti-inflammatory activity via COX-2 inhibition.

Substituent Effects: Electron-Withdrawing Groups: The 2-chlorobenzyl group in the target compound may enhance membrane permeability and target binding compared to the 3-nitrophenyl group in ’s benzofuropyrimidine derivative. Fluorination: Fluorine substituents () are known to improve metabolic stability and bioavailability, suggesting that fluorinated benzothienopyrimidines could have superior pharmacokinetics . Sulfonamide vs. Acetamide: Methanesulfonamide-substituted benzothienopyrimidines () showed direct COX-2 inhibition, while acetamide-linked derivatives (e.g., target compound) may rely on alternative mechanisms, such as modulating ICAM-1 expression .

Biological Activity Trends: Benzothienopyrimidines with sulfonamide-thioether substituents () demonstrated the most potent anti-inflammatory activity, suppressing PGE2 and IL-8 production. Quinazolinone derivatives () showed moderate activity, highlighting the importance of the benzothieno core for higher efficacy in inflammation models.

Molecular Weight and Drug-Likeness :

  • The target compound’s molecular weight (estimated ~400–450 g/mol) aligns with typical drug-like molecules, whereas C688-1113 (489.98 g/mol) may face challenges in bioavailability due to higher mass .

Research Findings and Implications

  • Further in vitro assays are required to validate this hypothesis.
  • Structure-Activity Relationship (SAR) : The 2-chlorobenzyl group likely contributes to enhanced lipophilicity and target engagement compared to smaller substituents (e.g., methyl or nitro groups).
  • Synthetic Accessibility : The target compound’s synthesis may follow methods similar to those in , utilizing acetic anhydride-mediated acetylation or coupling reactions with chloroacetamide intermediates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound can be synthesized via multi-step condensation and substitution reactions. For example:

  • Step 1 : React thienopyrimidine derivatives with chloroacetamide intermediates under basic conditions (e.g., triethylamine, TEA) at 80°C for 12–25 hours to form the acetamide backbone .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (≥95%) .
  • Critical factors : Reaction temperature, molar ratios of reagents (e.g., 1:6.4 for aldehyde condensation), and choice of catalyst (e.g., TEA) significantly impact yields (typically 60–75%) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm proton environments (e.g., δ 8.46 ppm for aromatic pyrimidine protons) and carbon assignments (e.g., 164.57 ppm for carbonyl groups) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1661 cm⁻¹, NH stretch at ~3291 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 445.56 [M+] for thienopyrimidine derivatives) .

Q. How can computational methods like DFT assist in predicting the electronic properties of this compound?

  • Methodology :

  • DFT/6-31G/B3LYP modeling : Calculate HOMO-LUMO gaps (e.g., 3.5–4.0 eV) to predict reactivity and charge distribution .
  • MESP (Molecular Electrostatic Potential) analysis : Visualize electrophilic/nucleophilic sites for guiding synthetic modifications .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies (e.g., anti-inflammatory vs. anticancer efficacy)?

  • Methodology :

  • Dose-response assays : Compare IC₅₀ values across cell lines (e.g., VEGFR-2 inhibition at IC₅₀ = 0.12 µM vs. anti-inflammatory activity at IC₅₀ = 1.5 µM) .
  • Structural-activity relationship (SAR) analysis : Modify substituents (e.g., 2-chlorobenzyl vs. 4-methoxyphenyl) to isolate target-specific effects .
  • Statistical validation : Use ANOVA or t-tests to assess significance of conflicting results (p < 0.05) .

Q. How can in-silico screening improve the identification of this compound’s potential kinase targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase active sites (e.g., VEGFR-2, PDB ID: 4ASD) with binding energies ≤ -9.0 kcal/mol .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD ≤ 2.0 Å) .

Q. What experimental designs are optimal for evaluating the photostability and degradation pathways of this compound?

  • Methodology :

  • Accelerated stability testing : Expose the compound to UV light (λ = 254 nm) for 48 hours and analyze degradation products via LC-MS .
  • Kinetic modeling : Use first-order decay models to estimate half-life (t₁/₂) under varying pH/temperature conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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